Phosphohydroxypyruvic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3-phosphonooxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLUCDOSQPJJBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959935 |

Source

|

| Record name | Phosphohydroxypyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Phosphohydroxypyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3913-50-6 |

Source

|

| Record name | Phosphohydroxypyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOHYDROXYPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4PWG857L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Unraveling of a Central Metabolic Hub: A Technical Guide to the Discovery of the Phosphorylated Pathway of Serine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course of a Fundamental Pathway

In the intricate web of cellular metabolism, the synthesis of the non-essential amino acid L-serine represents a critical nexus, linking carbohydrate metabolism with the production of a vast array of essential biomolecules. While the existence of serine has been known since its isolation from silk protein in 1865, the precise choreography of its de novo synthesis from glucose remained a puzzle for decades. This guide provides an in-depth technical exploration of the discovery of the principal route for serine biosynthesis in many organisms: the phosphorylated pathway. We will journey through the foundational experiments, the intellectual leaps, and the meticulous biochemical characterizations that illuminated this elegant three-step enzymatic cascade. This narrative is designed not merely to recount historical findings, but to dissect the experimental logic and self-validating systems that underpin our current understanding, offering a robust framework for contemporary research and therapeutic development.

I. The Foundational Stones: Early Observations and the Rise of Isotopic Tracers

The mid-20th century marked a renaissance in biochemistry, largely fueled by the advent of isotopic tracers. These molecular spies allowed scientists to follow the fate of atoms through complex metabolic transformations, providing unprecedented insights into biosynthetic routes. Early studies had established that glucose was a primary carbon source for amino acid synthesis, but the specific intermediates and enzymatic conversions leading to serine were yet to be defined.

A pivotal conceptual framework that guided this era of discovery was the use of isotopic competition . This elegant experimental design posits that if a labeled precursor is converted to a final product via a specific pathway, the introduction of an unlabeled, "cold" intermediate of that same pathway will dilute the incorporation of the label into the final product. This dilution provides strong evidence for the intermediacy of the unlabeled compound.

II. The Breakthrough: Evidence from Microbial Genetics and Isotopic Competition

A landmark 1963 study by H. E. Umbarger and his colleagues provided the first compelling and comprehensive evidence for the phosphorylated pathway of serine biosynthesis in Escherichia coli and Salmonella typhimurium.[1] This work stands as a paragon of biochemical investigation, seamlessly integrating genetic and isotopic approaches to delineate a metabolic sequence.

A. The Power of Auxotrophs: Nature's Genetic Scalpel

The researchers leveraged serine-glycine auxotrophs—mutant strains that could not grow without an external supply of serine or glycine. These mutants were instrumental in dissecting the pathway. The logic was simple: if a mutant is blocked at a specific enzymatic step, it will be unable to synthesize the final product, and the enzyme responsible for that step will be absent or non-functional.

Umbarger's team identified genetically distinct classes of these auxotrophs. One class was found to be deficient in the first enzyme of the proposed pathway, while another was unable to perform the final step.[1] This genetic evidence strongly suggested a multi-step pathway where each step was catalyzed by a distinct enzyme.

B. Isotopic Competition: Illuminating the Intermediates

The Umbarger group employed isotopic competition experiments to identify the intermediates of the pathway.[1] In these experiments, the bacteria were grown in the presence of a uniformly labeled carbon source, such as ¹⁴C-glucose. The researchers then observed the effect of adding unlabeled (non-radioactive) proposed intermediates on the radioactivity of the serine isolated from cellular proteins.

The key findings were:

-

The addition of unlabeled 3-phosphoglycerate , phosphohydroxypyruvate , and phosphoserine each resulted in a significant decrease in the amount of ¹⁴C incorporated into serine.

-

This dilution effect strongly supported the hypothesis that these three compounds were intermediates in the pathway leading from glucose to serine.

Experimental Protocol: A Representative Isotopic Competition Experiment

The following protocol is a conceptual reconstruction based on the principles described by Umbarger and his contemporaries for elucidating a metabolic pathway.

-

Culture Preparation: Wild-type E. coli is cultured in a minimal medium containing a known concentration of ¹⁴C-labeled glucose as the sole carbon source. The cells are allowed to grow to the mid-logarithmic phase to ensure active metabolism.

-

Introduction of Unlabeled Intermediates: The culture is divided into several flasks. To each flask, a different unlabeled potential intermediate (e.g., 3-phosphoglycerate, phosphohydroxypyruvate, phosphoserine) is added at a concentration sufficient to compete with its endogenously produced, labeled counterpart. A control flask with no additions is also maintained.

-

Incubation and Harvesting: The cultures are incubated for a defined period to allow for the incorporation of the labeled and unlabeled compounds into cellular components. The cells are then harvested by centrifugation and washed to remove any remaining labeled medium.

-

Protein Hydrolysis and Amino Acid Separation: The cellular proteins are precipitated, typically with trichloroacetic acid, and then hydrolyzed to their constituent amino acids. The resulting amino acid mixture is then separated using techniques such as paper chromatography or ion-exchange chromatography.

-

Quantification of Radioactivity: The amount of radioactivity in the serine fraction from each experimental condition is quantified using a scintillation counter.

-

Data Analysis: The specific activity (radioactivity per mole) of serine in the presence of each unlabeled intermediate is compared to the control. A significant reduction in the specific activity of serine indicates that the added unlabeled compound is an intermediate in the pathway from glucose to serine.

III. The Enzymatic Trio: Isolation, Characterization, and Mechanism

With the pathway's intermediates identified, the focus shifted to the isolation and characterization of the enzymes responsible for catalyzing each step. This involved the meticulous purification of each enzyme from cell extracts and the detailed study of their kinetic properties and substrate specificities.

A. 3-Phosphoglycerate Dehydrogenase (PHGDH): The Gatekeeper

The first enzyme in the pathway, 3-phosphoglycerate dehydrogenase (PHGDH), catalyzes the oxidation of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, with the concomitant reduction of NAD⁺ to NADH.[1]

-

Assay Methodology: Early studies of PHGDH often assayed the enzyme's activity in the reverse direction, which was more experimentally tractable. This involved monitoring the decrease in absorbance at 340 nm as NADH was oxidized to NAD⁺ in the presence of 3-phosphohydroxypyruvate.[1]

-

Purification Techniques: The purification of PHGDH from various sources, including human brain, typically involved a series of conventional protein purification steps.[2] These included ammonium sulfate precipitation to fractionate proteins based on their solubility, followed by various forms of column chromatography, such as ion-exchange and gel filtration, to separate proteins based on charge and size, respectively.[2][3][4]

-

Regulatory Control: A key feature of PHGDH is its regulation by feedback inhibition . The end product of the pathway, L-serine, acts as an allosteric inhibitor of PHGDH, binding to a regulatory site distinct from the active site.[5][6] This is a classic example of metabolic control, where the cell can modulate the flow through the pathway based on the availability of the final product. In E. coli, this feedback inhibition is highly sensitive, with an IC₅₀ for L-serine in the micromolar range.[6]

B. Phosphoserine Aminotransferase (PSAT): The Nitrogen Donor

The second step is catalyzed by phosphoserine aminotransferase (PSAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme. It facilitates the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, yielding O-phosphoserine.[1][7][8]

-

Assay Methodology: Similar to PHGDH, the activity of PSAT was often measured in the reverse direction. This involved incubating the enzyme with O-phosphoserine and α-ketoglutarate and measuring the formation of glutamate or 3-phosphohydroxypyruvate.[1]

-

Characterization: Studies on human PSAT revealed the existence of two isoforms, α and β, arising from alternative splicing, with the β isoform being the predominantly expressed and more active form.[7][8] The enzyme's expression has been shown to be tissue-specific and linked to the cellular proliferation status.[7][8]

C. Phosphoserine Phosphatase (PSP): The Final Liberation

The final step in the pathway is the hydrolysis of O-phosphoserine to L-serine and inorganic phosphate, catalyzed by phosphoserine phosphatase (PSP).[1][9]

-

Assay Methodology: The activity of PSP is typically determined by measuring the release of inorganic phosphate from O-phosphoserine. A common method is the Fiske-Subbarow method, which involves a colorimetric reaction.[9]

-

Purification and Properties: The purification of PSP from sources like rat liver involved techniques such as ammonium sulfate and ethanol precipitation, followed by chromatography.[9] Characterization of the enzyme revealed its specificity for phosphoserine, with little to no activity towards other phosphate esters.[2]

IV. Visualizing the Discovery and the Pathway

A. The Logic of Discovery

Caption: A flowchart illustrating the logical progression from initial observations to the elucidation of the phosphorylated pathway of serine biosynthesis.

B. The Phosphorylated Pathway of Serine Biosynthesis

Caption: The three-step phosphorylated pathway for L-serine biosynthesis from the glycolytic intermediate 3-phosphoglycerate.

V. Conclusion: From Discovery to Contemporary Relevance

The discovery of the phosphorylated pathway of serine biosynthesis is a testament to the power of integrating genetics, isotopic tracers, and classical enzymology. The foundational work of pioneers like Umbarger and Greenberg laid the groundwork for our current understanding of this central metabolic pathway.[1][10][11][12] Today, this pathway is a subject of intense research in various fields, from plant biology, where it plays a crucial role in development, to oncology, where its upregulation is a hallmark of many cancers.[13][14] The development of inhibitors targeting PHGDH and other enzymes in the pathway is a promising avenue for cancer therapy.[9][15] A thorough understanding of the historical and technical aspects of this pathway's discovery not only enriches our scientific knowledge but also provides a robust foundation for future innovations in medicine and biotechnology.

References

-

Huijbers, M.M.E., et al. (2019). Techniques for Enzyme Purification. WUR eDepot. [Link]

-

Umbarger, H. E., Umbarger, M. A., & Siu, P. M. (1963). Biosynthesis of serine in Escherichia coli and Salmonella typhimurium. Journal of Bacteriology, 85(6), 1431–1439. [Link]

-

Geeraerts, S. L., Heylen, E., De Keersmaecker, K., & Kampen, K. R. (2021). The ins and outs of serine and glycine metabolism in cancer. Nature Metabolism, 3(2), 131–141. [Link]

-

Neuhaus, F. C., & Byrne, W. L. (1959). Metabolism of phosphoserine. II. Purification and properties of O-phosphoserine phosphatase. The Journal of biological chemistry, 234(1), 113–121. [Link]

-

Baek, J. Y., Jun, D. Y., Kim, Y. H., & Lee, C. H. (2003). Characterization of human phosphoserine aminotransferase involved in the phosphorylated pathway of L-serine biosynthesis. The Biochemical journal, 373(Pt 1), 191–200. [Link]

-

Cascales-Miñana, B., et al. (2013). The essential role of the phosphorylated pathway of serine biosynthesis in Arabidopsis. Plant signaling & behavior, 8(8), e25010. [Link]

-

Shetty, V., & Shetty, K. T. (1990). Phosphoserine phosphatase of human brain: partial purification, characterization, regional distribution, and effect of certain modulators including psychoactive drugs. Neurochemical research, 15(12), 1203–1210. [Link]

-

Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current opinion in biotechnology, 24(6), 1083–1090. [Link]

-

Locasale, J. W. (2024). Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. Cancer research, 84(8), 1191–1194. [Link]

-

Greenberg, D. M. (2026). David M. Greenberg: Chemistry Researcher – H-Index, Publications & Awards. Academic Accelerator. [Link]

-

Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences of the United States of America, 113(7), 1778–1783. [Link]

-

Igamberdiev, A. U., & Kleczkowski, L. A. (2018). The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism. Frontiers in plant science, 9, 328. [Link]

-

Ros, R., et al. (2013). The essential role of the phosphorylated pathway of serine biosynthesis in Arabidopsis. Plant signaling & behavior, 8(8), e25010. [Link]

-

Allen, D. K., & Young, J. D. (2020). Tracing metabolic flux through time and space with isotope labeling experiments. Current opinion in biotechnology, 64, 107–115. [Link]

-

Pizer, L. I. (1965). Inhibition of 3-phosphoglycerate dehydrogenase by l-serine. The Biochemical journal, 94(1), 14P. [Link]

-

Van der Veen, S., et al. (2024). A comprehensive review on signaling attributes of serine and serine metabolism in health and disease. International journal of biological macromolecules, 260(Pt 2), 129607. [Link]

-

Baek, J. Y., et al. (2003). Characterization of human phosphoserine aminotransferase involved in the phosphorylated pathway of l-serine biosynthesis. The Biochemical journal, 373(Pt 1), 191–200. [Link]

-

Grant, G. A. (2021). D-3-Phosphoglycerate Dehydrogenase. Frontiers in molecular biosciences, 8, 746488. [Link]

-

Zimmermann, M., et al. (2021). The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism. Plant physiology, 186(2), 975–991. [Link]

-

Dey, R., et al. (2017). Structure of phosphoserine aminotransferase from Mycobacterium tuberculosis. Acta crystallographica. Section F, Structural biology and crystallization communications, 73(Pt 1), 1–8. [Link]

-

Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. [Video]. YouTube. [Link]

-

Benstein, R. M., et al. (2013). Arabidopsis Phosphoglycerate Dehydrogenase1 of the Phosphoserine Pathway Is Essential for Development and Required for Ammonium Assimilation and Tryptophan Biosynthesis. The Plant cell, 25(12), 5011–5029. [Link]

-

Engel, A. (2022, July 17). It is necessary to purify the enzyme before the characterization process? ResearchGate. [Link]

-

Warburg, O. (1956). On the origin of cancer cells. Science, 123(3191), 309–314. [Link]

-

Simpson, T. J. (1998). Application of Isotopic Methods to Secondary Metabolic Pathways. In Topics in Current Chemistry. Springer, Berlin, Heidelberg. [Link]

-

Enzyme Production and Purification: Extraction & Separation Methods | Industrial Microbiology. (n.d.). Biology Discussion. [Link]

-

Greenberg, D. M. (n.d.). Dr. David Greenberg – Neuroscientist, Psychologist, Musician, Author. [Link]

-

Greenberg, D. (n.d.). Dr. David Greenberg. Helmholtz-Zentrum Hereon. [Link]

-

Ichihara, A., & Greenberg, D. M. (1955). Pathway of serine formation from carbohydrate in rat liver. Proceedings of the National Academy of Sciences of the United States of America, 41(9), 605–609. [Link]

-

Ichihara, A., & Greenberg, D. M. (1955). Pathway of serine formation from carbohydrate in rat liver. Proceedings of the National Academy of Sciences of the United States of America, 41(9), 605–609. [Link]

Sources

- 1. BIOSYNTHESIS OF SERINE IN ESCHERICHIA COLI AND SALMONELLA TYPHIMURIUM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Isolation, Purification, and Characterization | MtoZ Biolabs [mtoz-biolabs.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Separation, Purification and Characterization of Enzymes | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]

- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.com [research.com]

- 11. PATHWAY OF SERINE FORMATION FROM CARBOHYDRATE IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PATHWAY OF SERINE FORMATION FROM CARBOHYDRATE IN RAT LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The essential role of the phosphorylated pathway of serine biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

The Enzymatic Keystone of Serine Synthesis: A Technical Guide to the Conversion of 3-Phosphoglycerate to Phosphohydroxypyruvic Acid by PHGDH

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Glycolysis – The Pivotal Role of 3-Phosphoglycerate Dehydrogenase

In the intricate metabolic landscape of the cell, the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) occupies a critical juncture. It catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway: the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to phosphohydroxypyruvic acid (also referred to as 3-phosphohydroxypyruvate or 3-phosphonooxypyruvate).[1][2] This seemingly simple conversion is the gateway to a cascade of biosynthetic processes vital for cellular proliferation and homeostasis, including the production of amino acids, nucleotides, and lipids.[1][3]

The significance of PHGDH is particularly pronounced in oncology. Numerous cancers exhibit heightened expression and activity of this enzyme, effectively hijacking the serine synthesis pathway to fuel their rapid growth and resist therapeutic interventions.[4][5] This has positioned PHGDH as a compelling target for novel anti-cancer drug development.

This in-depth technical guide provides a comprehensive exploration of the PHGDH-catalyzed reaction, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this guide delves into the mechanistic underpinnings of the enzyme, offers detailed, field-proven protocols for its study, and discusses the critical considerations for experimental design and data interpretation. Our focus is on empowering the scientific community with the knowledge and practical tools necessary to investigate this pivotal enzyme with precision and confidence.

The Serine Biosynthesis Pathway: A Directed Flow of Carbon

The conversion of 3-phosphoglycerate to this compound is the committed step that diverts carbon from glycolysis into the serine biosynthesis pathway. The subsequent steps involve the transamination of this compound to O-phospho-L-serine by phosphoserine aminotransferase (PSAT1), followed by the dephosphorylation of O-phospho-L-serine to L-serine by phosphoserine phosphatase (PSPH).[1][2]

Caption: The de novo serine biosynthesis pathway, initiating with the PHGDH-catalyzed conversion of 3-phosphoglycerate.

Enzyme Structure and Catalytic Mechanism

Human PHGDH is a homotetrameric enzyme, with each subunit comprising a substrate-binding domain, a cofactor-binding domain, and two regulatory domains at the C-terminus: the aspartate kinase-chorismate mutase-tyrA prephenate dehydrogenase (ACT) domain and an allosteric substrate-binding (ASB) domain.[6] The catalytic mechanism proceeds via an induced-fit model, where the binding of the substrate, 3-phosphoglycerate, and the cofactor, NAD+, induces a conformational change in the enzyme, bringing the reactive groups into proximity for hydride transfer.[7]

The active site contains cationic residues that stabilize the transition state of the negatively charged substrate.[7] The reaction involves the transfer of a hydride ion from the C2 carbon of 3-phosphoglycerate to the C4 position of the nicotinamide ring of NAD+, resulting in the formation of this compound and NADH.[7]

Quantitative Analysis: Kinetic Parameters of Human PHGDH

Understanding the kinetic parameters of an enzyme is fundamental to elucidating its function and for the development of inhibitors. The following table summarizes key kinetic parameters for recombinant human PHGDH.

| Parameter | Substrate | Value | Source |

| Km | 3-Phosphoglycerate | 0.26 mM | [8] |

| Km | NAD+ | 0.15 mM | [8] |

| kcat | 3-Phosphoglycerate | 1.5 s-1 | [8] |

| Vmax | NAD+ | 31.4 ± 1.2 pmol min-1 | [9] |

Note: Kinetic parameters can vary depending on the specific assay conditions, including pH, temperature, and buffer composition. The values presented here are from studies on recombinant human PHGDH and serve as a valuable reference.

Experimental Protocols: A Practical Guide to Studying PHGDH

The following section provides detailed, step-by-step protocols for the expression, purification, and activity measurement of PHGDH. These protocols are designed to be self-validating, with guidance on expected outcomes and troubleshooting.

Protocol 1: Expression and Purification of Recombinant His-tagged Human PHGDH from E. coli

This protocol describes the expression of N-terminally His-tagged human PHGDH in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Expression:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a pET-based vector containing the human PHGDH coding sequence with an N-terminal His-tag. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

Incubation: Continue to incubate the culture at 18-20°C for 16-18 hours with shaking. The lower temperature promotes proper protein folding and solubility.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

2. Purification:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM MgCl2).[10] Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged PHGDH.

-

IMAC: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified lysate onto the column.

-

Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.[11]

-

Elution: Elute the His-tagged PHGDH from the column using elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl) using dialysis or a desalting column.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE. A single band at the expected molecular weight (approximately 60 kDa for full-length human PHGDH) indicates successful purification.[12]

Troubleshooting Guide for Protein Purification:

| Problem | Possible Cause | Solution |

| Low protein yield | Inefficient cell lysis | Optimize sonication parameters or use a different lysis method (e.g., French press). |

| Protein is in inclusion bodies | Lower the induction temperature and/or IPTG concentration. Consider co-expression with chaperones. | |

| Poor binding to the column | Ensure the His-tag is accessible. Check the pH of the lysis buffer. | |

| Protein is not pure | Non-specific binding | Increase the imidazole concentration in the wash buffer.[11] |

| Protease degradation | Add a protease inhibitor cocktail to the lysis buffer. | |

| Protein precipitates after elution | High protein concentration | Elute with a larger volume of elution buffer or perform buffer exchange immediately. |

| Buffer incompatibility | Test different storage buffers with varying pH and salt concentrations. |

Protocol 2: PHGDH Activity Assay (NADH Absorbance-Based)

This protocol measures the activity of PHGDH by monitoring the increase in absorbance at 340 nm due to the production of NADH.[13]

Materials:

-

Purified PHGDH enzyme

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

3-Phosphoglycerate (3-PG) stock solution (e.g., 100 mM)

-

NAD+ stock solution (e.g., 50 mM)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, 3-PG, and NAD+ at the desired final concentrations. For a standard assay, you might use 2 mM 3-PG and 1 mM NAD+.

-

Enzyme Dilution: Dilute the purified PHGDH in Assay Buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

-

Assay Initiation: Add the diluted enzyme to the reaction mixture to initiate the reaction. The final reaction volume can be 100-200 µL for a 96-well plate or 1 mL for a cuvette.

-

Measurement: Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C). Record readings every 30-60 seconds for 10-20 minutes.

-

Data Analysis:

-

Plot absorbance at 340 nm versus time.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve.

-

Calculate the rate of NADH production using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).[13]

-

Protocol 3: Coupled Fluorescence-Based PHGDH Activity Assay

This is a more sensitive method that couples the production of NADH to the reduction of a fluorogenic probe, such as resazurin, by a diaphorase enzyme. This is particularly useful for high-throughput screening of inhibitors.

Materials:

-

Purified PHGDH enzyme

-

Assay Buffer: 30 mM Tris-HCl, pH 8.0, 1 mM EDTA

-

3-Phosphoglycerate (3-PG)

-

NAD+

-

Resazurin

-

Diaphorase

-

Black 96-well plate

-

Fluorescence plate reader (Ex/Em ~544/590 nm)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, 3-PG, NAD+, resazurin, and diaphorase.

-

Enzyme Addition: Add the purified PHGDH to the reaction mixture.

-

Incubation and Measurement: Incubate the plate at room temperature and monitor the increase in fluorescence over time.

-

Data Analysis: Determine the initial reaction velocity from the linear phase of the fluorescence increase.

Inhibitor Screening and Characterization: A Workflow

The development of PHGDH inhibitors is a major focus in cancer research. The following workflow outlines the key steps in identifying and characterizing novel PHGDH inhibitors.

Caption: A typical workflow for the discovery and characterization of PHGDH inhibitors.

Mechanism of Action of Key Inhibitors:

-

CBR-5884: This inhibitor has been shown to disrupt the oligomerization of PHGDH, leading to a loss of activity.[4]

-

NCT-503: This compound is reported to decrease the melting temperature of PHGDH, suggesting it may induce conformational changes that inhibit the enzyme.[4]

Conclusion: Future Perspectives in PHGDH Research and Drug Development

The conversion of 3-phosphoglycerate to this compound by PHGDH is a fundamental biochemical reaction with profound implications for cellular metabolism, particularly in the context of cancer. The technical guide provided here offers a robust framework for researchers to explore the intricacies of this enzyme and its role in health and disease.

The continued development of potent and selective PHGDH inhibitors holds great promise for targeted cancer therapy. A deep understanding of the enzyme's structure, mechanism, and regulation, coupled with rigorous experimental methodologies, will be paramount in realizing this potential. As our knowledge of the metabolic vulnerabilities of cancer cells expands, the strategic targeting of key enzymes like PHGDH will undoubtedly remain at the forefront of innovative therapeutic strategies.

References

-

Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

NADH Enzyme-Linked Assay. (n.d.). Retrieved January 22, 2026, from [Link]

-

Targeting phosphoglycerate dehydrogenase in multiple myeloma. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Serine biosynthesis pathway. The glycolysis pathway—as a general overview... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Rapid and efficient purification and refolding of a (histidine) 6 -tagged recombinant protein produced in E. coli as inclusion bodies. (2020, March 31). Cytiva. Retrieved January 22, 2026, from [Link]

-

Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH). (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Troubleshooting Guide for Common Recombinant Protein Problems. (2025, May 9). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

-

Apparent kinetic parameters of recombinant hPHGDH at 37 °C and pH 7.0. Values are per monomer. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

L-serine biosynthesis I. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Chemical structures of PHGDH inhibitors. (A) CBR-5884. (B) DSF. (C)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

NADH-linked microtiter plate-based assay for measuring Rubisco activity & activation state – GAPDH-GlyPDH. (2020, May 12). protocols.io. Retrieved January 22, 2026, from [Link]

-

Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. (n.d.). Retrieved January 22, 2026, from [Link]

-

D-3-Phosphoglycerate Dehydrogenase. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]

-

Insights from Natural Product PHGDH Inhibitor Studies. (n.d.). Retrieved January 22, 2026, from [Link]

-

Deriving Km, Vmax, and kcat from enzyme kinetics experiments. (2021, April 25). YouTube. Retrieved January 22, 2026, from [Link]

-

Serine-glycine biosynthesis pathway. Serine is biosynthesized from 3-PG... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

QIAgenes E. coli Handbook. (n.d.). Retrieved January 22, 2026, from [Link]

-

The kinetics of enzymes in situ, with special reference to lactate and succinate dehydrogenases. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Biochem Lab MDH Real Time Assay Protocol F21. (n.d.). Retrieved January 22, 2026, from [Link]

-

PHGDH as a Key Enzyme for Serine Biosynthesis in HIF2α-Targeting Therapy for Renal Cell Carcinoma. (n.d.). AACR Journals. Retrieved January 22, 2026, from [Link]

-

Phosphoglycerate dehydrogenase. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics. (2021, December 10). bioRxiv. Retrieved January 22, 2026, from [Link]

-

Protein Purification Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]

-

Capturem His-Tagged Purification Large Volume Protocol-At-A-Glance. (n.d.). Takara Bio. Retrieved January 22, 2026, from [Link]

-

ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bioinformatics analysis of the serine and glycine pathway in cancer cells. (2014, November 30). Oncotarget. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. oncotarget.com [oncotarget.com]

- 3. Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. neb.com [neb.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. med.upenn.edu [med.upenn.edu]

An In-Depth Technical Guide to 3-Phosphohydroxypyruvic Acid: Structure, Properties, and Biological Significance

Abstract

3-Phosphohydroxypyruvic acid (PHP), a pivotal intermediate metabolite, sits at the crucial intersection of glycolysis and amino acid biosynthesis. As the product of the first committed step in the phosphorylated serine biosynthesis pathway, PHP is central to the synthesis of L-serine and a host of other essential biomolecules. Its production and consumption are tightly regulated by enzymes that have emerged as significant targets in disease research, particularly in oncology and neurology. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, biological roles, and analytical methodologies related to PHP, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to 3-Phosphohydroxypyruvic Acid (PHP)

Nomenclature and Identification

3-Phosphohydroxypyruvic acid, also referred to as 3-phosphooxypyruvate or hydroxypyruvic acid phosphate, is a key alpha-keto acid involved in cellular metabolism.[1] It is systematically identified by various nomenclature and database identifiers.

| Identifier | Value |

| IUPAC Name | 2-Oxo-3-(phosphonooxy)propanoic acid[2] |

| CAS Number | 3913-50-6[3] |

| Chemical Formula | C₃H₅O₇P[2] |

| PubChem CID | 105[2][4] |

| KEGG ID | C03232[2][3] |

| ChEBI ID | 30933[2] |

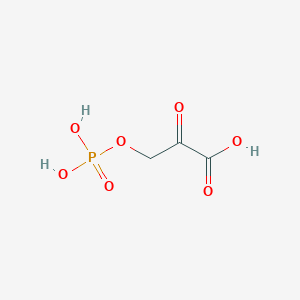

Chemical Structure

PHP is a three-carbon carboxylic acid featuring a ketone group at the C2 position, and a phosphate ester at the C3 position. This structure is fundamental to its role as a substrate for subsequent enzymatic reactions.

Figure 1. 2D Chemical Structure of 3-Phosphohydroxypyruvic acid.

Figure 1. 2D Chemical Structure of 3-Phosphohydroxypyruvic acid.

Core Biological Significance

PHP is the direct product of the oxidation of 3-phosphoglycerate, an intermediate of glycolysis.[2] This reaction is catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) and represents the first and rate-limiting step of the phosphorylated pathway for L-serine biosynthesis.[5][6] The subsequent conversion of PHP to O-phospho-L-serine is carried out by phosphoserine aminotransferase (PSAT).[1][7] This pathway is not only essential for producing serine for protein synthesis but also supplies precursors for the synthesis of glycine, cysteine, nucleotides, and sphingolipids, and provides one-carbon units for methylation reactions.[8][9]

Physicochemical Properties

The physicochemical properties of PHP dictate its behavior in biological systems and influence the design of analytical methods. As a phosphorylated keto acid, it is a highly polar and water-soluble molecule.

| Property | Value | Source |

| Average Molecular Weight | 184.04 g/mol | [1][2] |

| Monoisotopic Molecular Weight | 183.977289 g/mol | [1][3] |

| State | Solid | [3] |

| Water Solubility (Predicted) | 13.4 g/L | [1] |

| pKa (Strongest Acidic) | 1.02 (Predicted) | [1] |

| Physiological Charge (pH 7.4) | -3 (Predicted) | [1] |

| Polar Surface Area | 121.13 Ų (Predicted) | [1] |

Note: Many properties are computationally predicted due to the compound's nature as a metabolic intermediate.

The Central Role of PHP in the Serine Biosynthesis Pathway

Pathway Overview: From Glycolysis to Serine

The de novo synthesis of L-serine via the phosphorylated pathway diverts the glycolytic intermediate 3-phosphoglycerate towards amino acid production. This three-step enzymatic cascade is critical in proliferating cells and in tissues like the brain.[6][10]

-

Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvic acid (PHP) by 3-phosphoglycerate dehydrogenase (PHGDH), using NAD+ as a cofactor.[10][11]

-

Transamination: PHP undergoes transamination with glutamate to form O-phospho-L-serine and α-ketoglutarate, a reaction catalyzed by phosphoserine aminotransferase (PSAT).[1][12]

-

Hydrolysis: O-phospho-L-serine is dephosphorylated by phosphoserine phosphatase (PSPH) to yield L-serine.[6]

Enzymatic Synthesis: The Role of 3-Phosphoglycerate Dehydrogenase (PHGDH)

PHGDH (EC 1.1.1.95) catalyzes the committed step of the pathway.[5] The reaction equilibrium strongly favors the reverse reaction (reduction of PHP); therefore, the pathway is driven forward by the rapid consumption of PHP and subsequent products.[5] The expression and activity of PHGDH are often upregulated in cancer cells to meet the high demand for serine and its derivatives.[8]

Enzymatic Conversion: The Role of Phosphoserine Aminotransferase (PSAT)

PSAT (EC 2.6.1.52) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that transfers an amino group from glutamate to PHP.[7][13] This reaction links amino acid metabolism with the serine biosynthesis pathway and is essential for continuing the conversion of the carbon skeleton derived from glucose into serine.[12]

Diagram of the Phosphorylated Serine Biosynthesis Pathway

Caption: The phosphorylated pathway of L-serine biosynthesis.

Analytical Methodologies for PHP Quantification

Rationale for Accurate Quantification

Quantifying PHP levels is crucial for studying metabolic flux, diagnosing enzyme deficiencies, and evaluating the efficacy of therapeutic agents targeting the serine synthesis pathway. Due to its low intracellular concentration and transient nature, sensitive and specific analytical methods are required.

Experimental Protocol: HPLC-MS/MS for PHP Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a gold standard for quantifying polar metabolites like PHP from complex biological matrices.

Objective: To quantify the absolute concentration of 3-phosphohydroxypyruvic acid in cell lysates.

Methodology:

-

Sample Preparation (Metabolite Extraction):

-

Rationale: To rapidly quench metabolic activity and extract polar metabolites while precipitating proteins.

-

Protocol:

-

Culture cells to 80-90% confluency.

-

Aspirate media and wash cells twice with ice-cold 0.9% NaCl solution.

-

Instantly add 1 mL of ice-cold 80:20 methanol/water extraction solvent containing internal standards.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously for 30 seconds and incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

-

Chromatographic Separation (HILIC):

-

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating highly polar compounds like PHP.

-

Protocol:

-

Column: Amide or Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 95% B, decrease to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

-

Mass Spectrometry Detection (Negative Ion Mode ESI-MS/MS):

-

Rationale: Electrospray Ionization (ESI) in negative mode is highly effective for detecting phosphorylated and carboxylated compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

-

Protocol:

-

Ionization Mode: Negative ESI.

-

MRM Transition:

-

Precursor Ion (Q1): m/z 183.0 (for [M-H]⁻).

-

Product Ion (Q3): m/z 79.0 (for [PO₃]⁻ fragment).

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and source parameters for the specific instrument.

-

-

Workflow for PHP Analysis

Caption: General workflow for PHP quantification from cell culture.

Clinical Relevance and Therapeutic Targeting

PHP in Oncology

Many cancer cells exhibit a heightened reliance on the serine biosynthesis pathway, a phenomenon linked to the Warburg effect.[8][9] Upregulation of PHGDH diverts glycolytic intermediates to produce serine, which is essential for nucleotide synthesis, redox balance (via glutathione synthesis), and one-carbon metabolism—all critical for rapid cell proliferation.[14][15] This metabolic reprogramming makes the enzymes responsible for PHP synthesis and conversion attractive targets for cancer therapy.[6][8]

PHP as a Biomarker and Drug Target

-

PHGDH Inhibitors: Inhibiting PHGDH blocks the production of PHP, starving cancer cells of de novo serine. Several small-molecule inhibitors are in preclinical development, aiming to exploit this metabolic dependency.[6]

-

PSAT Inhibitors: Targeting PSAT is another strategy to disrupt the pathway. A buildup of PHP and a deficit of downstream products could induce cellular stress and apoptosis.

-

Neurological Disorders: Deficiencies in the enzymes of the serine biosynthesis pathway, including PHGDH, lead to severe neurological syndromes characterized by microcephaly and seizures.[10][11] These serine deficiency disorders underscore the critical role of this pathway in brain development and function.

Conclusion

3-Phosphohydroxypyruvic acid is more than a simple metabolic intermediate; it is a linchpin connecting central carbon metabolism with critical biosynthetic and signaling pathways. Its central position in the serine synthesis pathway places it at the heart of cellular proliferation and homeostasis. A thorough understanding of its chemical properties, the enzymes that govern its flux, and robust analytical methods for its detection are paramount for advancing research in metabolic diseases, oncology, and neuroscience, and for developing next-generation therapeutics that target these fundamental cellular processes.

References

-

PAMDB. (2018). 3-phospho-hydroxypyruvate (PAMDB110177). P. aeruginosa Metabolome Database. Retrieved from [Link]

-

Bellia, F., et al. (2021). Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. PubMed Central. Retrieved from [Link]

-

FooDB. (2011). Showing Compound this compound (FDB022377). FooDB. Retrieved from [Link]

-

Valvezan, A. J., & DeBerardinis, R. J. (2021). Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. American Association for Cancer Research. Retrieved from [Link]

-

Moutaoufik, M. T., et al. (2024). Effects of 3-phosphohydroxypyruvate and KCl on the activity of the.... ResearchGate. Retrieved from [Link]

-

UniProt. (n.d.). D-3-phosphoglycerate dehydrogenase - Homo sapiens (Human). UniProtKB. Retrieved from [Link]

-

Wikipedia. (2023). This compound. Wikipedia. Retrieved from [Link]

-

Plant Aminomics. (2024). BIOSYNTHESIS Of AMINO ACIDS-Serine & Pyruvate Family. YouTube. Retrieved from [Link]

-

Grant, G. A. (2018). D-3-Phosphoglycerate Dehydrogenase. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

PubChem. (n.d.). Phosphohydroxypyruvate. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2015). Showing Compound 3-phospho-hydroxypyruvate (FDB030461). FooDB. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 3-phosphohydroxypyruvate. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

M-CSA. (n.d.). Phosphoglycerate dehydrogenase. Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

UniProt. (n.d.). SER1 - Phosphoserine aminotransferase. UniProtKB. Retrieved from [Link]

-

Ge, T., et al. (2020). The importance of serine metabolism in cancer. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). L-serine biosynthesis I. National Center for Biotechnology Information. Retrieved from [Link]

-

Pavan, M., et al. (2018). Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. PubMed Central. Retrieved from [Link]

-

KEGG. (n.d.). KEGG ENZYME: 2.6.1.52. KEGG. Retrieved from [Link]

-

Grant, G. A. (2018). D-3-Phosphoglycerate Dehydrogenase. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phosphohydroxypyruvate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2023). The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology. Retrieved from [Link]

-

O'Leary, B., et al. (2021). Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha. Frontiers in Plant Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphoglycerate dehydrogenase. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Serine biosynthesis pathway. ResearchGate. Retrieved from [Link]

-

Proteopedia. (2023). Phosphoserine aminotransferase. Proteopedia. Retrieved from [Link]

-

NCBI. (n.d.). PSAT1 phosphoserine aminotransferase 1 [ (human)]. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2023). The role and research progress of serine metabolism in tumor cells. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2023). The importance of serine metabolism in cancer. ResearchGate. Retrieved from [Link]

-

Grant, G. A. (2012). Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases. PubMed Central. Retrieved from [Link]

Sources

- 1. Showing Compound this compound (FDB022377) - FooDB [foodb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. P. aeruginosa Metabolome Database: 3-phospho-hydroxypyruvate (PAMDB110177) [pseudomonas.umaryland.edu]

- 4. This compound | C3H5O7P | CID 105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]

- 11. uniprot.org [uniprot.org]

- 12. Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KEGG ENZYME: 2.6.1.52 [genome.jp]

- 14. Frontiers | The role and research progress of serine metabolism in tumor cells [frontiersin.org]

- 15. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Serine Biosynthesis: A Technical Guide to Phosphohydroxypyruvic Acid in Plant and Bacterial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphohydroxypyruvic acid (PHP) is a pivotal, yet transient, keto acid intermediate situated at a critical juncture of glycolysis and amino acid metabolism. As the immediate product of the first committed step in the phosphorylated pathway of serine biosynthesis (PPSB), its metabolic fate is intrinsically linked to the production of L-serine, a cornerstone for a vast array of downstream physiological processes. This technical guide provides an in-depth exploration of the biosynthesis, enzymatic conversion, and regulatory landscape surrounding PHP in both plant and bacterial kingdoms. We will delve into the mechanistic underpinnings of the enzymes that govern its turnover, present detailed methodologies for its study, and illuminate its emerging significance as a therapeutic target in oncology and infectious disease. This document is intended to serve as a comprehensive resource for researchers seeking to understand and manipulate this central metabolic nexus.

Introduction: The Centrality of the Phosphorylated Pathway of Serine Biosynthesis

The synthesis of L-serine, a non-essential amino acid, is fundamental for all life. It serves not only as a proteinogenic building block but also as a precursor for a multitude of essential biomolecules, including glycine, cysteine, tryptophan, phospholipids, and sphingolipids. Furthermore, serine metabolism is a primary source of one-carbon units for the folate cycle, which is crucial for the biosynthesis of nucleotides and other essential metabolites.[1][2]

In both bacteria and plants, a principal route for de novo serine biosynthesis is the phosphorylated pathway (PPSB).[3][4] This pathway shunts the glycolytic intermediate 3-phosphoglycerate (3-PGA) towards serine production through three sequential enzymatic reactions. 3-Phosphohydroxypyruvic acid (PHP) is the keystone intermediate of this pathway, representing the commitment of carbon flux from central metabolism to serine biosynthesis.

While the PPSB is highly conserved, its regulation and physiological importance can vary significantly between organisms and even between different tissues within the same organism. In plants, the PPSB coexists with other serine biosynthetic routes, such as the photorespiratory pathway, and its activity is tightly integrated with nitrogen metabolism and responses to environmental stress. In bacteria, the PPSB is the primary source of serine and is subject to stringent feedback regulation to maintain amino acid homeostasis.[5][6]

Recent discoveries have highlighted the critical role of the PPSB in various disease states. In many cancers, the pathway is upregulated to support the high proliferative demands of tumor cells, making its enzymes, particularly 3-phosphoglycerate dehydrogenase (PHGDH), attractive targets for therapeutic intervention.[7][8][9] Similarly, the essentiality of this pathway in many pathogenic bacteria suggests its potential as a target for novel antimicrobial agents.

This guide will provide a detailed examination of the metabolic landscape surrounding PHP, offering both foundational knowledge and practical insights for researchers in the field.

The Metabolic Journey of 3-Phosphohydroxypyruvic Acid

The conversion of 3-PGA to serine via the PPSB is a three-step process, with PHP at its core.

Biosynthesis of PHP: The Commitment Step

The first and rate-limiting step of the PPSB is the oxidation of 3-PGA to PHP, a reaction catalyzed by D-3-phosphoglycerate dehydrogenase (PHGDH) .[5][10] This enzyme utilizes NAD+ as a cofactor, which is concomitantly reduced to NADH.

-

Reaction: 3-phospho-D-glycerate + NAD+ <=> 3-phosphohydroxypyruvate + NADH + H+

The forward reaction is generally unfavorable, and thus the activity of PHGDH is tightly regulated to control the flux into the pathway.[10]

The Transamination of PHP

PHP is then converted to O-phospho-L-serine through a transamination reaction catalyzed by phosphoserine aminotransferase (PSAT) . This enzyme transfers an amino group from glutamate to PHP, yielding phosphoserine and α-ketoglutarate.[4]

-

Reaction: 3-phosphohydroxypyruvate + L-glutamate <=> O-phospho-L-serine + 2-oxoglutarate

The Final Step: Dephosphorylation to Serine

The final step in the pathway is the irreversible hydrolysis of the phosphate group from phosphoserine, producing L-serine. This reaction is catalyzed by phosphoserine phosphatase (PSP) .[11][12]

-

Reaction: O-phospho-L-serine + H2O → L-serine + phosphate

The following diagram illustrates the central role of PHP in the phosphorylated pathway of serine biosynthesis.

Caption: The Phosphorylated Pathway of Serine Biosynthesis.

Regulation of the PHP Metabolic Node

The flux through the PPSB is meticulously controlled, primarily at the level of PHGDH, to meet the cell's demand for serine while preventing wasteful expenditure of resources.

Allosteric Regulation of PHGDH

In many organisms, including E. coli and plants, PHGDH is allosterically inhibited by the end-product of the pathway, L-serine.[5][6] This feedback inhibition allows for rapid modulation of serine synthesis in response to intracellular serine levels. The binding of serine to a regulatory domain on PHGDH induces a conformational change that reduces the enzyme's catalytic activity.[6]

Transcriptional Regulation

The genes encoding the enzymes of the PPSB are also subject to transcriptional regulation. In bacteria, the expression of serA (encoding PGDH) is often repressed by leucine and induced by serine starvation. In plants, the expression of PPSB genes is influenced by factors such as light, sugar availability, and nitrogen status, highlighting the pathway's integration with broader metabolic networks.[13] For example, in the absence of photorespiration, the PPSB is upregulated to compensate for the reduced production of serine from the photorespiratory pathway.

Interplay with Other Metabolic Pathways

In plants, the PPSB operates in parallel with the photorespiratory and glycerate pathways of serine biosynthesis.[4][14] The relative contribution of each pathway to the total serine pool is dependent on the tissue type, developmental stage, and environmental conditions. This metabolic flexibility allows plants to maintain serine homeostasis under diverse physiological scenarios.

Methodologies for Studying PHP and the PPSB

A variety of experimental techniques are employed to investigate the dynamics of PHP and the PPSB.

Enzyme Activity Assays

The activities of the three enzymes in the PPSB can be measured spectrophotometrically.

| Enzyme | Principle | Detection Wavelength | Key Reagents |

| PHGDH | Measurement of NADH production.[3] | 340 nm or 450 nm (colorimetric) | 3-Phosphoglycerate, NAD+, Diaphorase, Resazurin |

| PSAT | Coupled assay measuring the consumption of α-ketoglutarate or production of glutamate. | 340 nm | 3-Phosphohydroxypyruvate, Glutamate, Glutamate dehydrogenase, NADH |

| PSP | Measurement of inorganic phosphate release or serine production.[11][15] | 600-630 nm (Malachite Green) or 412 nm (coupled assay) | O-Phospho-L-serine, Malachite Green reagent or Serine acetyltransferase, Acetyl-CoA, DTNB |

Table 1: Summary of Enzyme Activity Assays for the PPSB.

Detailed Protocol: Colorimetric Assay for PHGDH Activity

This protocol is adapted from commercially available kits and provides a robust method for measuring PHGDH activity in cell or tissue lysates.[3][16]

1. Sample Preparation: a. Homogenize tissue (e.g., 20 mg) or cells (e.g., 4 x 10^6) in 400 µL of ice-cold PHGDH Assay Buffer. b. Incubate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 5 minutes at 4°C. d. Collect the supernatant for the assay.

2. Reaction Setup: a. Prepare a master mix for each reaction containing:

- 44 µL PHGDH Assay Buffer

- 2 µL PHGDH Substrate

- 2 µL PHGDH Developer b. Add 48 µL of the master mix to each well of a 96-well plate. c. Add 2-50 µL of sample lysate to the appropriate wells. Bring the final volume of all wells to 50 µL with PHGDH Assay Buffer. d. For a positive control, add 2 µL of PHGDH Positive Control to a well. e. For a background control, add 50 µL of PHGDH Assay Buffer to a well.

3. Measurement: a. Measure the absorbance at 450 nm at time T1. b. Incubate the plate at 37°C for 10-60 minutes. c. Measure the absorbance at 450 nm at time T2. d. The change in absorbance (A450) from T1 to T2 is proportional to the PHGDH activity.

4. Calculation: a. Calculate the change in absorbance for each sample: ΔA450 = A450(T2) - A450(T1). b. Use an NADH standard curve to convert the ΔA450 to the amount of NADH produced. c. PHGDH Activity (mU/mg) = (Amount of NADH produced in nmol/min) / (mg of protein in the sample).

Quantification of PHP and Related Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of PHP and other phosphorylated intermediates in biological samples.

Experimental Workflow:

Caption: A typical workflow for LC-MS/MS-based metabolite quantification.

Detailed Protocol: Metabolite Extraction from Plant Tissue

This protocol provides a general framework for extracting polar metabolites, including PHP, from plant tissues for LC-MS analysis.[17][18]

1. Sample Collection and Grinding: a. Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. Weigh 50-100 mg of frozen plant powder into a pre-chilled microcentrifuge tube. b. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water). c. Vortex vigorously for 1 minute. d. Incubate on a shaker at 4°C for 20 minutes.

3. Clarification: a. Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant to a new microcentrifuge tube.

4. Sample Preparation for LC-MS: a. Dry the supernatant under a stream of nitrogen or in a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water). c. Centrifuge at high speed to pellet any insoluble material. d. Transfer the supernatant to an autosampler vial for analysis.

Metabolic Flux Analysis using Stable Isotope Tracing

To understand the dynamic flow of carbons through the PPSB in vivo, stable isotope tracing experiments coupled with mass spectrometry are invaluable.[19][20] By feeding cells or organisms with a labeled precursor, such as 13C-glucose, the incorporation of the label into PHP, serine, and other downstream metabolites can be tracked over time. This allows for the quantification of metabolic fluxes and provides insights into the relative activities of different metabolic pathways.[2][21]

Phosphohydroxypyruvic Acid in Drug Development

The central role of the PPSB in supporting cell proliferation has made it a compelling target for drug development, particularly in the fields of oncology and antimicrobials.

Targeting the PPSB in Cancer

Many cancer cells exhibit a high rate of glycolysis and are dependent on the de novo synthesis of serine to support their rapid growth and proliferation.[9][22][23] The expression of PHGDH is frequently amplified in various cancers, including breast cancer, melanoma, and lung cancer.[8][24] This metabolic reprogramming makes cancer cells particularly vulnerable to the inhibition of the PPSB.

Several small molecule inhibitors of PHGDH have been developed and have shown promise in preclinical studies.[8][24] These inhibitors block the production of PHP, leading to serine starvation and a reduction in tumor cell proliferation.[7][25]

The PPSB as an Antimicrobial Target

The PPSB is essential for the growth of many pathogenic bacteria. As this pathway is conserved in bacteria but has some structural differences from its human counterpart, it represents a potential target for the development of novel antibiotics. Inhibiting the bacterial PPSB could lead to a depletion of serine, thereby halting bacterial growth and proliferation. Further research is needed to identify and validate specific inhibitors of bacterial PPSB enzymes.

Conclusion and Future Perspectives

3-Phosphohydroxypyruvic acid stands as a critical metabolic intermediate, bridging central carbon metabolism with the biosynthesis of serine and a plethora of other essential molecules. The phosphorylated pathway of serine biosynthesis, in which PHP plays a central role, is a highly regulated and physiologically significant pathway in both plants and bacteria.

For plant biologists, a deeper understanding of the interplay between the PPSB, photorespiration, and other metabolic pathways will be crucial for developing strategies to enhance crop yield and resilience. For microbiologists, the essentiality of the PPSB in many pathogens offers a promising avenue for the development of new antimicrobial therapies. In the field of oncology, the targeting of PHGDH and the PPSB has already emerged as a promising strategy to combat cancers that are addicted to de novo serine synthesis.

Future research will likely focus on the development of more potent and specific inhibitors of the PPSB enzymes, the elucidation of the complex regulatory networks that control this pathway, and the exploration of its role in a wider range of physiological and pathological contexts. The continued development of advanced analytical techniques, such as spatially resolved metabolomics, will undoubtedly provide unprecedented insights into the subcellular dynamics of PHP and the PPSB.[20]

References

-

Mechanism Reveals a Novel Site for Allosteric Inhibition of Carcinogenic Activity of Human 3-Phosphoglycerate Dehydrogenase. ChemRxiv. [Link]

-

D-3-Phosphoglycerate Dehydrogenase. Frontiers in Molecular Biosciences. [Link]

-

PHGDH as a mechanism for resistance in metabolically-driven cancers. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

-

PHGDH: a novel therapeutic target in cancer. Journal of Experimental & Clinical Cancer Research. [Link]

-

Diversified amino acid-mediated allosteric regulation of phosphoglycerate dehydrogenase for serine biosynthesis in land plants. The Plant Cell. [Link]

-

Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH). The FEBS Journal. [Link]

-

Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences. [Link]

-

Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential. Journal of Medicinal Chemistry. [Link]

-

A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme. Protein Science. [Link]

-

A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. Life (Basel). [Link]

-

The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology. [Link]

-

Flux Analysis of Serine Metabolism. ResearchGate. [Link]

-

The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism. The Plant Cell. [Link]

-

Metabolomics and isotope tracing. Wiley Interdisciplinary Reviews: Systems Biology and Medicine. [Link]

-

LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites. Journal of Chromatography B. [Link]

-

Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. Molecules. [Link]

-

The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism. Frontiers in Plant Science. [Link]

-

Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. [Link]

-

A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. ResearchGate. [Link]

-

Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. Cancer Research. [Link]

-

Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

-

Targeted LC-MS Analysis for Plant Secondary Metabolites. ResearchGate. [Link]

-

A Comprehensive Targeted Metabolomics Assay for Crop Plant Sample Analysis. Metabolites. [Link]

-

LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]

-

A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. PubMed. [Link]

-

Serine biosynthetic pathways signal to diverse outputs in plants. The Plant Cell. [Link]

-

The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism. The Plant Cell. [Link]

-

Experimental setup to perform isotopic labelling and prepare leaf material for metabolic analysis of amino acids. ResearchGate. [Link]

-

Mass spectrometry as a quantitative tool in plant metabolomics. Philosophical Transactions of the Royal Society A. [Link]

-

A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma. Analytical Chemistry. [Link]

-

Routine LC-MS Analysis of Intact Antibodies. Waters. [Link]

-

The role and research progress of serine metabolism in tumor cells. ResearchGate. [Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

-

LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. MDPI. [Link]

-

Studying the Function of the Phosphorylated Pathway of Serine Biosynthesis in Arabidopsis thaliana. ResearchGate. [Link]

-

Spatially resolved isotope tracing reveals tissue metabolic activity. Nature Methods. [Link]

-

Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism. Clinical Nutrition Research. [Link]

-

13C Metabolic Flux Analysis using Mass Spectrometry. YouTube. [Link]

-

Phosphoserine Aminotransferase1 Is Part of the Phosphorylated Pathways for Serine Biosynthesis and Essential for Light and Sugar-Dependent Growth Promotion. Frontiers in Plant Science. [Link]

-

Serine Metabolic Reprogramming in Tumorigenesis, Tumor Immunity, and Clinical Treatment. Cancers (Basel). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit (Colorimetric) sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 4. Frontiers | Phosphoserine Aminotransferase1 Is Part of the Phosphorylated Pathways for Serine Biosynthesis and Essential for Light and Sugar-Dependent Growth Promotion [frontiersin.org]

- 5. Diversified amino acid-mediated allosteric regulation of phosphoglycerate dehydrogenase for serine biosynthesis in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphoserine phosphatase | Abcam [abcam.com]

- 13. The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. promega.com [promega.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spatially resolved isotope tracing reveals tissue metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Serine Metabolic Reprogramming in Tumorigenesis, Tumor Immunity, and Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. PHGDH: a novel therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Serine Metabolism: A Technical Guide to the Function of Phosphohydroxypyruvic Acid in Amino Acid Synthesis